molecular formula C13H12BrFINO2 B13133639 tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate

tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13133639
M. Wt: 440.05 g/mol
InChI Key: ATRDYECPFZANOD-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and iodine substituents on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivativesThe reaction conditions often involve the use of specific reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Selectfluor: Used for fluorination.

    Iodine monochloride (ICl): Used for iodination.

    Palladium catalysts: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl or alkyl-substituted indole derivatives .

Scientific Research Applications

tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 1-indolecarboxylate

Uniqueness

tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate is unique due to the presence of three different halogen atoms on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C13H12BrFINO2

Molecular Weight

440.05 g/mol

IUPAC Name

tert-butyl 7-bromo-4-fluoro-3-iodoindole-1-carboxylate

InChI

InChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-8(15)5-4-7(14)11(10)17/h4-6H,1-3H3

InChI Key

ATRDYECPFZANOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)Br)F)I

Origin of Product

United States

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